Cas no 119357-91-4 ((S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate)
(S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- Methyl (2s)-2-amino-3-naphthylpropanoate
- (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate
- methyl (2S)-2-amino-3-naphthalen-1-ylpropanoate
- 3-(1-Naphthyl)-L-alanine methyl ester
- N12872
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- Inchi: 1S/C14H15NO2/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9,15H2,1H3/t13-/m0/s1
- InChI Key: OQJPYIXRWGSJOL-ZDUSSCGKSA-N
- SMILES: O(C)C([C@H](CC1C=CC=C2C=CC=CC=12)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 267
- XLogP3: 2.5
- Topological Polar Surface Area: 52.3
(S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6510767-0.05g |
methyl (2S)-2-amino-3-(naphthalen-1-yl)propanoate |
119357-91-4 | 0.05g |
$959.0 | 2023-05-31 | ||
| Enamine | EN300-6510767-0.1g |
methyl (2S)-2-amino-3-(naphthalen-1-yl)propanoate |
119357-91-4 | 0.1g |
$1005.0 | 2023-05-31 | ||
| Enamine | EN300-6510767-0.25g |
methyl (2S)-2-amino-3-(naphthalen-1-yl)propanoate |
119357-91-4 | 0.25g |
$1051.0 | 2023-05-31 | ||
| Enamine | EN300-6510767-0.5g |
methyl (2S)-2-amino-3-(naphthalen-1-yl)propanoate |
119357-91-4 | 0.5g |
$1097.0 | 2023-05-31 | ||
| Enamine | EN300-6510767-1.0g |
methyl (2S)-2-amino-3-(naphthalen-1-yl)propanoate |
119357-91-4 | 1g |
$1142.0 | 2023-05-31 | ||
| Enamine | EN300-6510767-2.5g |
methyl (2S)-2-amino-3-(naphthalen-1-yl)propanoate |
119357-91-4 | 2.5g |
$2240.0 | 2023-05-31 | ||
| Enamine | EN300-6510767-5.0g |
methyl (2S)-2-amino-3-(naphthalen-1-yl)propanoate |
119357-91-4 | 5g |
$3313.0 | 2023-05-31 | ||
| Enamine | EN300-6510767-10.0g |
methyl (2S)-2-amino-3-(naphthalen-1-yl)propanoate |
119357-91-4 | 10g |
$4914.0 | 2023-05-31 | ||
| Ambeed | A623479-1g |
(S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate |
119357-91-4 | 98% | 1g |
$423.0 | 2024-04-25 | |
| A2B Chem LLC | AE27869-1g |
Methyl (2s)-2-amino-3-naphthylpropanoate |
119357-91-4 | 98% | 1g |
$391.00 | 2024-04-20 |
(S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate Suppliers
(S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate
Research Update on (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate (CAS: 119357-91-4) in Chemical Biology and Pharmaceutical Applications
The compound (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate (CAS: 119357-91-4) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This chiral amino acid derivative, featuring a naphthalene moiety, serves as a versatile building block in medicinal chemistry and drug discovery. Recent studies have explored its role as a precursor for bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in synthesizing novel tryptophan hydroxylase (TPH) inhibitors. Researchers utilized (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate as a key intermediate to develop selective TPH1 inhibitors with potential applications in treating carcinoid syndrome and pulmonary hypertension. The naphthalene group was found to enhance binding affinity through π-π stacking interactions with aromatic residues in the enzyme's active site.
In pharmaceutical formulation research, scientists have investigated the compound's physicochemical properties, including its solubility profile and crystalline structure. A recent crystallography study revealed that (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate forms stable hydrogen-bonded dimers in the solid state, which may influence its formulation characteristics. These findings were published in Crystal Growth & Design (2024) and have implications for drug delivery system design.
Metabolic stability studies conducted in 2024 showed promising results for derivatives of this compound. When incorporated into peptide-mimetic structures, the naphthalene-containing amino acid ester demonstrated improved metabolic stability compared to phenylalanine analogs, as reported in Bioorganic & Medicinal Chemistry Letters. This property makes it particularly valuable for developing orally bioavailable therapeutics with extended half-lives.
Recent advances in asymmetric synthesis have also focused on this compound. A team at MIT developed a novel biocatalytic route for producing (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate with high enantiomeric excess (ee > 99%) using engineered transaminases. This green chemistry approach, published in ACS Catalysis (2023), offers significant advantages over traditional resolution methods in terms of yield and environmental impact.
The compound's potential in neurological drug development has emerged as another research focus. Preliminary in vitro studies suggest that certain derivatives may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. While clinical applications remain speculative, these findings open new avenues for CNS drug discovery, as discussed in a recent review in Neuropharmacology (2024).
Quality control and analytical method development for (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate have seen significant improvements. A 2024 publication in the Journal of Pharmaceutical and Biomedical Analysis described a validated HPLC method for determining enantiomeric purity, crucial for ensuring the compound's quality in pharmaceutical applications. The method demonstrated excellent linearity (R² > 0.999) and precision (RSD < 1%) across the concentration range of 0.1-10 mg/mL.
Looking forward, researchers anticipate expanded applications of this compound in targeted drug delivery systems. Its aromatic structure and functional groups make it amenable to conjugation with various drug carriers, including nanoparticles and antibody-drug conjugates. Several pharmaceutical companies have included derivatives of (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate in their preclinical pipelines, suggesting growing industry interest in this versatile chiral building block.
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